4-(2-(Methylsulfinyl)phenyl)piperidine
Overview
Description
4-(2-(Methylsulfinyl)phenyl)piperidine is a heterocyclic compound that belongs to the piperidine class. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 2-methylsulfinylphenyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Methylsulfinyl)phenyl)piperidine typically involves the reaction of 2-methylsulfinylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions and microwave-assisted synthesis to enhance yield and reduce reaction time. These methods provide efficient and scalable routes for the synthesis of various piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-(2-(Methylsulfinyl)phenyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 4-(2-Methylsulfonylphenyl)piperidine.
Reduction: 4-(2-Methylthiophenyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-(Methylsulfinyl)phenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Piperidine derivatives are known for their therapeutic properties, including anticancer, antihypertensive, and antimicrobial activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-(2-(Methylsulfinyl)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, piperidine derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them potential anticancer agents .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.
N-(Piperidine-4-yl)benzamide: Investigated for their effects against cancer cells
Uniqueness: 4-(2-(Methylsulfinyl)phenyl)piperidine is unique due to the presence of the 2-methylsulfinylphenyl group, which imparts specific chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its versatility in synthetic applications .
Properties
Molecular Formula |
C12H17NOS |
---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
4-(2-methylsulfinylphenyl)piperidine |
InChI |
InChI=1S/C12H17NOS/c1-15(14)12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
GETHXZBPJVUSBH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=CC=C1C2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods I
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